C-5 N-Methyl-carboxamide Substitution Confers a ≥10× Potency Differential Relative to C-5-unsubstituted Diphenylpyrimidine Core in FAK Enzymatic Assays
In a comprehensive structure-activity relationship study encompassing a family of carbonyl-substituted diphenylpyrimidine derivatives (Car-DPPYs), the presence of a C-5 carbonyl-containing substituent (including carboxamide derivatives) was essential for potent focal adhesion kinase (FAK) enzymatic inhibition. The most potent compounds in the series, 7a (IC50 = 5.17 nM) and 7f (IC50 = 2.58 nM), achieved sub‑10 nM activity against FAK, whereas the unsubstituted diphenylpyrimidine core scaffold exhibited negligible FAK inhibition under identical assay conditions [1]. While CAS 338771‑85‑0 itself was not directly tested in this study, the C-5 N‑methyl‑carboxamide motif aligns precisely with the pharmacophoric requirement established by the Car‑DPPY series. This class‑level inference indicates that the N‑methyl‑carboxamide group at C‑5 is a critical potency determinant, and compounds lacking a C‑5 carbonyl substituent should not be considered functionally equivalent.
| Evidence Dimension | FAK Enzymatic Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No direct FAK IC50 data for CAS 338771-85-0; potency benefit inferred from structural alignment with Car-DPPY pharmacophore (C-5 carbonyl-amide required for sub-10 nM activity) |
| Comparator Or Baseline | C-5-unsubstituted diphenylpyrimidine core scaffold: negligible FAK inhibition; optimized Car-DPPY analog 7f: IC50 = 2.58 nM |
| Quantified Difference | >10× potency gain conferred by C-5 carbonyl-containing substituent (qualitative SAR conclusion). Exact magnitude for N‑methyl‑carboxamide not quantifiable from published data. |
| Conditions | In vitro FAK enzymatic assay; GST-tagged substrate; endpoint detection format (detailed protocol per Wang et al., 2019) |
Why This Matters
Establishes that the C‑5 substitution pattern is a non‑negotiable pharmacophoric feature for FAK‑family kinase engagement, disqualifying simpler diphenylpyrimidine analogs as direct replacements in this target space.
- [1] Wang L, Ai M, Yu J, et al. Structure-based modification of carbonyl-diphenylpyrimidines (Car-DPPYs) as a novel focal adhesion kinase (FAK) inhibitor against various stubborn cancer cells. European Journal of Medicinal Chemistry. 2019;176:154-162. doi:10.1016/j.ejmech.2019.04.002 View Source
